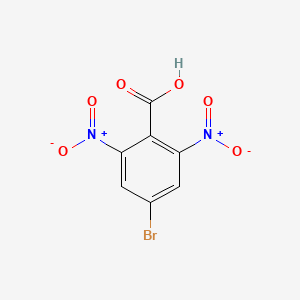

4-Bromo-2,6-dinitrobenzoic acid

Description

Structural and Chemical Context within Halogenated Dinitrobenzoic Acids

The structure of 4-Bromo-2,6-dinitrobenzoic acid features a bromine atom at position 4 and two nitro groups at positions 2 and 6, relative to the carboxylic acid group at position 1. This specific substitution pattern places it in context with numerous other dinitrobenzoic acid isomers, whose properties have been more extensively studied.

Structural and Electronic Effects: The defining feature of dinitrobenzoic acids is their pronounced acidity compared to benzoic acid. For instance, 3,5-dinitrobenzoic acid has a pKa of 2.82, significantly lower than that of benzoic acid (pKa 4.20), due to the powerful electron-withdrawing nature of the two nitro groups which stabilize the conjugate base. wikipedia.org It is expected that this compound would exhibit similarly strong, if not stronger, acidity due to the presence of three electron-withdrawing substituents (one bromine, two nitro groups).

Synthesis Context: While a specific, peer-reviewed synthesis for this compound is not prominently documented, its synthesis can be inferred from standard organic chemistry principles. A logical precursor would be 4-bromotoluene (B49008), which could be nitrated to form 4-bromo-2,6-dinitrotoluene, followed by oxidation of the methyl group to a carboxylic acid. The oxidation of substituted dinitrotoluenes to their corresponding benzoic acids is a known, albeit sometimes challenging, industrial process. google.com

Alternatively, the dinitration of 4-bromobenzoic acid could be considered. However, the directing effects of the substituents (the bromine is ortho, para-directing and the carboxyl group is meta-directing) would likely lead to a mixture of isomers, complicating the synthesis of the pure 2,6-dinitro product.

Publicly available crystal structure data for this compound is not available. However, analysis of related compounds, such as the adduct of 3,5-dinitrobenzoic acid with 3,5-dimethylpyridine, has been performed to understand intermolecular interactions.

Significance in Organic Synthesis and Advanced Materials Research

Halogenated and nitrated benzoic acids are valuable intermediates in organic synthesis, serving as building blocks for pharmaceuticals, dyes, and other specialty chemicals. google.com For example, 2,4-dinitrobenzoic acid is used as a reactant in C-N cross-coupling reactions and for synthesizing heterocyclic structures. sigmaaldrich.comchemicalbook.com

For the 4-bromo-2,6-dinitro scaffold, its primary significance in synthesis appears to stem from its corresponding aniline (B41778) derivative, 4-bromo-2,6-dinitroaniline (B1334270). Research has identified derivatives such as 4-nitro-benzoic acid-(4-bromo-2,6-dinitro-anilide), which is formed by creating an amide bond with the aniline. chemsrc.com This indicates that 4-bromo-2,6-dinitroaniline is a key precursor, and the benzoic acid could be synthesized from it via diazotization followed by substitution, or vice-versa. The related compound, 2-bromo-4,6-dinitroaniline (B162937) (BDNA), is recognized as a component related to azo-dyes and has been studied for its biological activity. nih.govgoogle.com

While direct applications of this compound in advanced materials are not widely reported, its structural motifs are relevant. Polynitro aromatic compounds are often investigated for their energetic properties, and the high nitrogen and oxygen content of this molecule could suggest such potential. However, no specific studies have been published in this area.

Historical Perspectives in Chemical Literature

The study of nitrated aromatic compounds has a rich history dating back to the 19th century. Many simple dinitrobenzoic acids were first prepared and characterized during this period. For example, the synthesis of 3,5-dinitrobenzoic acid was reported by Tiemann and Judson in 1870, orgsyn.org and early work on 2,5-dinitrobenzoic acid was published by Griess in 1874. orgsyn.org

The history of halogenated dinitrobenzoic acids also extends to the early 20th century. A notable example is the 1934 publication in Recueil des Travaux Chimiques des Pays-Bas by Blanksma and Verberg, which describes the synthesis of the isomeric 4-bromo-3,5-dinitrobenzoic acid. chemicalbook.com

In contrast, this compound does not appear in the prominent early chemical literature. Its relatively high CAS number (95192-56-6) suggests it was registered and likely synthesized much more recently than these classical compounds. synchem.de The lack of extensive historical or modern literature indicates that it has remained a compound of niche academic or industrial interest, likely utilized as a specialized building block rather than a widely studied chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYWRQRLPWSJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376602 | |

| Record name | 4-bromo-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95192-56-6 | |

| Record name | 4-bromo-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 2,6 Dinitrobenzoic Acid

Multi-step Synthesis Approaches

The construction of 4-Bromo-2,6-dinitrobenzoic acid often necessitates a multi-step sequence to ensure the correct placement of the bromo and dinitro substituents, along with the carboxylic acid functionality. A logical approach involves the sequential introduction of these groups onto a parent aromatic ring, carefully considering the directing effects of the substituents at each stage. A plausible pathway starts with toluene (B28343), which is then nitrated, brominated, and finally oxidized to the desired benzoic acid derivative.

Nitration Strategies for Aromatic Systems

The initial step in a common synthetic route to this compound involves the dinitration of a suitable starting material. When starting from toluene, direct nitration can yield a mixture of dinitrotoluene (DNT) isomers. The nitration of toluene with a mixture of nitric acid and sulfuric acid typically produces a product mixture where 2,4-dinitrotoluene (B133949) is the major isomer, accompanied by 2,6-dinitrotoluene (B127279). orgsyn.org

The formation of 2,6-dinitrotoluene is crucial for this synthetic pathway. The methyl group of toluene is an ortho-, para-director. The first nitration predominantly yields a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene. The second nitration of this mixture then leads to the formation of 2,4-dinitrotoluene and 2,6-dinitrotoluene. orgsyn.org To favor the 2,6-isomer, specific reaction conditions can be optimized. For instance, nitration of 2-nitrotoluene gives a mixture of approximately 67% 2,4-dinitrotoluene and 33% 2,6-dinitrotoluene. orgsyn.org

| Starting Material | Nitrating Agent | Key Products | Reference |

| Toluene | Nitric Acid / Sulfuric Acid | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | orgsyn.org |

| 2-Nitrotoluene | Nitric Acid / Sulfuric Acid | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene (approx. 67:33) | orgsyn.org |

Bromination Techniques in Benzoic Acid Derivatives

The introduction of a bromine atom onto the aromatic ring is a key step. In the context of synthesizing this compound, bromination can be performed on a dinitrotoluene intermediate. The two nitro groups are strongly deactivating and meta-directing. The methyl group is activating and ortho-, para-directing. In the case of 2,6-dinitrotoluene, the position para to the methyl group (the 4-position) is the most activated site for electrophilic substitution, as it is also meta to both nitro groups. Therefore, the bromination of 2,6-dinitrotoluene is expected to selectively yield 4-bromo-2,6-dinitrotoluene.

Integration of Carboxylic Acid Functionality

The final step in this multi-step synthesis is the oxidation of the methyl group of 4-bromo-2,6-dinitrotoluene to a carboxylic acid. The presence of multiple electron-withdrawing nitro groups makes the methyl group more resistant to oxidation. However, strong oxidizing agents can effect this transformation. A method for oxidizing oxidation-resistant aryl methyl groups involves heating the compound with sulfuric acid and an oxidant like vanadium pentoxide or manganese dioxide. chemsrc.com Another common method for oxidizing activated methyl groups on an aromatic ring is treatment with potassium permanganate (B83412) (KMnO₄) or chromic acid. quora.comquora.com Metabolites of 2,6-dinitrotoluene found in biological systems include 2,6-dinitrobenzoic acid, indicating that the oxidation of the methyl group is a known transformation. orgsyn.org

| Precursor | Oxidizing Agent | Product | Reference |

| 4-Bromo-2,6-dinitrotoluene | Vanadium pentoxide / H₂SO₄ | This compound | chemsrc.com |

| 2,6-Dinitrotoluene | (in vivo) | 2,6-Dinitrobenzoic acid | orgsyn.org |

Regioselective Synthesis Considerations

Regioselectivity is a paramount consideration throughout the synthesis of this compound. The order of reactions is critical to ensure the desired 2,4,6-substitution pattern.

Nitration: The directing effects of the substituents dictate the position of incoming nitro groups. Starting with toluene, the methyl group directs nitration to the ortho and para positions. youtube.com To achieve the 2,6-dinitro substitution, the synthetic strategy must account for the formation of isomeric products and may require separation of the desired 2,6-dinitrotoluene.

Bromination: In 2,6-dinitrotoluene, the methyl group is an ortho-, para-director, while the two nitro groups are meta-directors. The positions ortho to the methyl group are sterically hindered by the adjacent nitro groups. The position para to the methyl group (the 4-position) is electronically favored by the methyl group and is the meta position relative to both nitro groups, making it the most likely site for electrophilic bromination.

Alternative Routes: An alternative retrosynthetic analysis could start with 4-bromotoluene (B49008). Nitration of 4-bromotoluene would need to be carefully controlled to achieve dinitration at the 2- and 6-positions, which are ortho to the bromine and ortho to the methyl group. The bromine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Both would direct incoming electrophiles to the 2- and 6-positions (relative to the methyl group). However, this could also lead to a mixture of products. quora.comquora.com

Precursor-Based Synthetic Routes

An alternative to building the molecule from a simple aromatic hydrocarbon is to start with a precursor that already contains some of the required functional groups.

Derivations from Dinitrobenzoic Acid Analogues

A plausible precursor-based route starts from an aminodinitrotoluene derivative, such as 4-amino-2,6-dinitrotoluene. nih.gov This intermediate can be synthesized from the reduction of 2,4,6-trinitrotoluene (B92697) (TNT). The amino group can then be converted to a bromo group via a Sandmeyer reaction. This reaction involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom.

Following the successful synthesis of 4-bromo-2,6-dinitrotoluene via this method, the final step would be the oxidation of the methyl group to a carboxylic acid, as described in section 2.1.3.

Another potential precursor is 2,6-dinitrobenzoic acid itself. sigmaaldrich.com However, the direct bromination of this compound presents regiochemical challenges. The carboxylic acid group is a meta-director, and the two nitro groups are also meta-directors. All three groups would direct an incoming electrophile to the 5-position. Therefore, direct bromination of 2,6-dinitrobenzoic acid would be expected to yield 5-bromo-2,6-dinitrobenzoic acid rather than the desired 4-bromo isomer.

Transformations from Bromonitrobenzoic Acid Intermediates

The synthesis of this compound can be achieved through the nitration of precursor molecules that already contain a bromo and at least one nitro group. A common strategy involves the nitration of 4-bromo-2-nitrobenzoic acid. This transformation requires the introduction of a second nitro group onto the aromatic ring. The directing effects of the existing substituents—the bromine atom and the first nitro group—are crucial in determining the position of the incoming nitro group. While specific reaction conditions for the direct dinitration of a bromonitrobenzoic acid to yield the 2,6-dinitro isomer are not extensively detailed in readily available literature, the general principles of electrophilic aromatic substitution govern this transformation. Typically, a mixture of concentrated nitric acid and sulfuric acid is employed as the nitrating agent. quora.com

Another potential, though less direct, pathway starts from 2,5-dibromo-1-nitrobenzene. This multi-step synthesis involves a lithium-halogen exchange, formylation, and subsequent oxidation to create a 4-bromo-2-nitrobenzoic acid intermediate, which would then require a further nitration step to yield the final product. A detailed patented procedure illustrates the conversion of 2,5-dibromo-1-nitrobenzene to 4-bromo-2-nitrobenzoic acid with a 52% yield over several steps.

Nitration of Halogenated Nitrophenols to Dinitrophenols

While the target molecule is a benzoic acid, synthetic routes can proceed through phenol (B47542) or toluene intermediates, followed by oxidation. A relevant pathway is the nitration of 4-bromo-2-nitrophenol (B183274). In a documented synthesis, 4-bromo-2-nitrophenol is treated with fuming nitric acid in dichloromethane (B109758) to produce 4-bromo-2,6-dinitrophenol (B1284018) in 53% yield. chemicalbook.com This dinitrophenol could then, in principle, be converted to the target benzoic acid, although this subsequent transformation step is not explicitly detailed for this specific compound in the searched literature.

Similarly, syntheses can begin with toluene derivatives. For instance, the synthesis of the related 4-bromo-3-nitrobenzoic acid often starts from 4-bromotoluene, which is first nitrated and then the methyl group is oxidized to a carboxylic acid. quora.comquora.com Applying this logic, a plausible route to this compound would involve the oxidation of 4-bromo-2,6-dinitrotoluene. The oxidation of a methyl group on a nitrated aromatic ring to a carboxylic acid is a standard transformation, often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. quora.comnih.gov

Novel Synthetic Protocols and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes.

Catalytic Methods in Synthesis

The use of catalysts in nitration reactions aims to reduce the reliance on large quantities of strong acids like sulfuric acid, which generate significant waste. rsc.org For nitration of aromatic compounds, solid acid catalysts such as zeolites and aluminosilicates have been explored. rsc.org These catalysts can offer improved selectivity and easier separation from the reaction mixture. While specific examples of catalytic synthesis for this compound are not prominent in the literature, the principles of using catalysts like zeolites to enhance para-selectivity in the nitration of toluene derivatives are well-established. rsc.org Another approach involves the oxidation of a benzyl (B1604629) alcohol to a benzoic acid using a catalyst like potassium 2-iodo-5-methylbenzenesulfonate (B12818540) with Oxone, a method demonstrated for the synthesis of 4-bromobenzoic acid from 4-bromobenzyl alcohol. orgsyn.org

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers significant advantages for hazardous reactions like nitration, including superior heat and mass transfer, which mitigates risks such as thermal runaway. researchgate.netacs.org By using microreactors or pinched tube flow reactors, reaction conditions can be precisely controlled, leading to improved safety and product consistency. rsc.orgresearchgate.netacs.org The nitration of various organic compounds, including the synthesis of pendimethalin (B1679228) via di-nitration and the preparation of a key building block for Osimertinib, has been successfully scaled up using continuous flow systems. researchgate.netacs.org These studies often employ either a kinetically controlled regime with an acetic acid/aqueous nitric acid mixture or a mass-transfer-limited regime with a water-free mixture of acetic acid, fuming nitric acid, and fuming sulfuric acid. acs.org While a specific application of flow chemistry for the synthesis of this compound has not been reported, the successful application to similar dinitration processes suggests its high potential for this compound. researchgate.netnih.gov

Scale-Up and Industrial Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations.

Nitration reactions are highly exothermic, with heats of reaction typically ranging from -73 to -253 kJ/mol, posing a significant risk of thermal runaway. acs.org On a large scale, managing this heat is paramount. Continuous flow reactors are particularly advantageous for scale-up as their high surface-area-to-volume ratio allows for efficient heat dissipation. rsc.orgresearchgate.netacs.org For batch processes, careful control of reagent addition rates and effective cooling systems are essential. Reaction calorimetry is a crucial tool for determining reaction progress and heat flow, ensuring that the process can be operated safely at scale. acs.org

The classical nitrating mixture of nitric and sulfuric acids, while effective, generates large volumes of acidic waste, presenting significant disposal and environmental challenges. rsc.org Industrial processes must incorporate costly neutralization and salt removal steps. rsc.org Furthermore, the use of corrosive and toxic agents requires specialized equipment and stringent safety protocols to handle potential nitrogen oxide (NOx) emissions and prevent explosions. rsc.orgacs.org The development of "greener" methods, such as sulfuric acid-free nitration or the use of continuous processing to minimize waste and improve safety, are key considerations for modern industrial synthesis. rsc.orgdntb.gov.ua

Below is a table summarizing key reaction parameters found in related syntheses.

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 4-bromo-2-nitrophenol | Fuming nitric acid, Dichloromethane | 4-bromo-2,6-dinitrophenol | 53% | chemicalbook.com |

| Multi-step Synthesis | 2,5-dibromo-1-nitrobenzene | 1. Phenyllithium, THF; 2. DMF; 3. Jone's reagent | 4-bromo-2-nitrobenzoic acid | 52% | |

| Oxidation | 4-bromobenzyl alcohol | Oxone, Potassium 2-iodo-5-methylbenzenesulfonate | 4-bromobenzoic acid | 83-87% | orgsyn.org |

| Dinitration (Industrial Process) | Herbicide Precursor | Nitric acid | Pendimethalin | High throughput (50 kg/day) | researchgate.net |

Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Dinitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. However, the substituents on the 4-Bromo-2,6-dinitrobenzoic acid ring significantly temper this reactivity.

Both the nitro (-NO₂) and carboxylic acid (-COOH) groups are powerful electron-withdrawing groups. vedantu.com They pull electron density away from the benzene ring through both inductive (-I) and resonance (-M or -R) effects. vedantu.comquora.com This reduction in electron density deactivates the ring towards electrophilic attack, making such reactions significantly slower and requiring more forcing conditions compared to unsubstituted benzene. vedantu.comalchempharmtech.com

The electron-withdrawing strength of the nitro group is greater than that of the carboxylic acid group. vedantu.com With two nitro groups and one carboxylic acid group, the aromatic ring of this compound is severely deactivated. These groups direct incoming electrophiles to the meta positions relative to themselves. youtube.combyjus.com In this specific molecule, the positions meta to the carboxylic acid are occupied by nitro groups, and the positions meta to the nitro groups are either occupied by another substituent or are the same position (position 4, occupied by bromine). The remaining open positions (3 and 5) are ortho and para to the strongly deactivating nitro groups, making further electrophilic substitution highly unfavorable.

Nucleophilic Aromatic Substitution of the Bromine Moiety

While deactivated towards electrophiles, the electron-poor nature of the aromatic ring makes it highly susceptible to nucleophilic attack, particularly at the carbon atom bearing the bromine.

The presence of two nitro groups positioned ortho and para to the bromine atom strongly activates the ring for nucleophilic aromatic substitution (SNAr). alchempharmtech.com This reaction proceeds via a two-step mechanism:

Addition of the Nucleophile: A nucleophile attacks the carbon atom attached to the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the electron-withdrawing nitro groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion.

The strong electron-withdrawing character imparted by the nitro groups makes the bromine atom a good leaving group that can be displaced by a variety of nucleophiles. smolecule.com This facilitates the synthesis of a diverse range of derivatives. smolecule.com

Decarboxylation Pathways and Derivatives

The carboxylic acid group can be removed from the aromatic ring under certain conditions, a process known as decarboxylation.

Decarboxylation of aromatic carboxylic acids can be challenging but is often facilitated by the presence of strong electron-withdrawing groups, particularly at the ortho positions. In the case of this compound, the two ortho nitro groups can stabilize the transition state and any carbanionic intermediate formed upon loss of carbon dioxide. This reaction can lead to the formation of simpler dinitrobromobenzene compounds. smolecule.com For instance, heating the compound, sometimes in the presence of a copper catalyst, can induce decarboxylation to yield 1-bromo-3,5-dinitrobenzene. Related dinitrobenzoic acids are known to undergo decarboxylation as part of condensation or cross-coupling reactions. chemicalbook.com

Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling. These reactions are powerful tools for forming new carbon-carbon bonds. smolecule.com The compound can be utilized in such coupling reactions to synthesize more complex organic molecules. smolecule.com It is plausible that the compound could participate in decarboxylative cross-coupling, a reaction where the carboxylic acid itself is eliminated and replaced during the coupling process, a known reaction pathway for other dinitrobenzoic acids. chemicalbook.com

Table of Compounds Mentioned

Palladium-Catalyzed Coupling Reactions (e.g., Negishi-type)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the carbon-bromine bond serves as a handle for these transformations.

The general mechanism for these reactions, such as the Negishi, Suzuki, or Heck couplings, follows a common catalytic cycle involving a palladium(0) species. youtube.comuwindsor.ca This cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide (this compound), forming an organopalladium(II) complex.

Transmetalation: A second coupling partner, typically an organometallic reagent (like organozinc in Negishi coupling or organoboron in Suzuki coupling), transfers its organic group to the palladium(II) complex. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The Negishi coupling, which utilizes organozinc reagents, is a powerful tool for C(sp²)–C(sp³) and C(sp²)–C(sp²) bond formation. organic-chemistry.orgwikipedia.org The reaction is known for its high functional group tolerance and reactivity. wikipedia.orgresearchgate.net In the context of this compound, a Negishi-type coupling would involve its reaction with an organozinc compound (R-ZnX) in the presence of a palladium catalyst.

However, the strong electron-withdrawing nature of the two nitro groups can present challenges. For instance, in the Negishi coupling of the related compound 4-bromonitrobenzene, modest yields were reported due to the formation of unidentified side products. nih.gov This suggests that while feasible, the reaction conditions for this compound would require careful optimization to maximize the yield of the desired coupled product and minimize side reactions. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for success. wikipedia.orgnih.gov

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophilic coupling partner | nih.gov |

| Organometallic Reagent | Organozinc Halide (R-ZnX) | Nucleophilic coupling partner | organic-chemistry.orgwikipedia.org |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst | nih.govbeilstein-journals.org |

| Ligand | Triphenylphosphine, XPhos, SPhos, CPhos | Stabilizes catalyst, promotes reductive elimination | nih.govbeilstein-journals.org |

| Solvent | THF, Dioxane | Solubilizes reactants and catalyst | nih.govresearchgate.net |

Other Metal-Catalyzed Coupling Systems

While palladium is the most common catalyst for these reactions, other transition metals such as nickel, copper, and iron have also been employed, particularly for Negishi and other cross-coupling reactions. organic-chemistry.orgresearchgate.net Nickel catalysts, for example, can be a more cost-effective alternative to palladium and are particularly effective for coupling with aryl chlorides. organic-chemistry.org Iron-catalyzed cross-coupling reactions have emerged as a field of interest due to iron's low cost and low toxicity. researchgate.net For a substrate like this compound, these alternative metal systems could offer different reactivity profiles or be more effective under specific conditions, potentially avoiding some of the side reactions observed with palladium catalysts. researchgate.net

Functional Group Interconversions and Derivatization

The functional groups of this compound can be selectively modified to produce a variety of derivatives for different applications.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into other functional groups. Standard organic transformations can be applied to yield esters, amides, acid chlorides, and other derivatives.

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an activated intermediate produces the corresponding ester.

Amide Formation: A highly efficient method for forming amides involves activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. d-nb.info This method is performed under mild, aqueous conditions, making it suitable for complex molecules. d-nb.info

These modifications are fundamental for altering the solubility, biological activity, and electronic properties of the parent molecule.

Reactions Involving Nitro Group Reduction/Modification

The two nitro groups on the aromatic ring are susceptible to reduction, providing a pathway to amino compounds. The reduction of aromatic nitro groups is a well-established transformation in organic chemistry. masterorganicchemistry.com

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel (Ni) is a clean and efficient method for converting nitro groups to primary amines. masterorganicchemistry.com

Metal-Acid Reduction: The use of an easily oxidized metal, like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl), is a classic and robust method for this reduction. masterorganicchemistry.comscispace.com

For this compound, the reduction can be controlled to achieve different outcomes. It is possible to selectively reduce one nitro group to an amine while leaving the other intact by carefully choosing the reducing agent and reaction conditions, a concept known as chemoselectivity. scispace.com For example, using sodium polysulfide (Na₂Sₓ) can sometimes allow for the selective reduction of one nitro group in a dinitro-substituted aromatic compound. scispace.com Complete reduction of both nitro groups would yield 4-bromo-2,6-diaminobenzoic acid.

| Reagent/System | Conditions | Product | Reference |

|---|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Pressure, various solvents (e.g., EtOH, EtOAc) | Amine (-NH₂) | masterorganicchemistry.com |

| Sn / conc. HCl | Heat | Amine (-NH₂) | scispace.com |

| Fe / HCl or NH₄Cl | Aqueous/alcoholic solvent, heat | Amine (-NH₂) | masterorganicchemistry.com |

| Zn / NH₄Cl | Aqueous medium | Amine (-NH₂) | scispace.com |

| Na₂Sₓ | Aqueous/alcoholic solution, heat | Selective reduction to one amine group may be possible | scispace.com |

Derivatization for Analytical and Synthetic Applications

Derivatization of this compound or its reaction products is often employed to facilitate analysis or to prepare them for subsequent synthetic steps. For analytical purposes, derivatization can enhance detectability and improve chromatographic behavior.

A notable example is the derivatization of the carboxylic acid group for analysis by liquid chromatography-mass spectrometry (LC-MS). d-nb.info Short-chain carboxylic acids often exhibit poor retention on reverse-phase columns and ionize inefficiently. d-nb.info By coupling the carboxylic acid with a derivatizing agent, these properties can be significantly improved. For instance, using 4-bromo-N-methylbenzylamine (4-BNMA) as a derivatizing reagent via EDC coupling introduces a phenyl group, which improves retention in reversed-phase chromatography. d-nb.info Furthermore, the incorporated bromine atom provides a distinct isotopic pattern (⁷⁹Br/⁸¹Br), which greatly aids in the identification of the derivatized molecule in mass spectrometry. d-nb.info

For synthetic applications, the functional groups can be converted into others to direct subsequent reactions. For example, the reduction of the nitro groups to amines converts them from strongly deactivating, meta-directing groups into strongly activating, ortho, para-directing groups, completely altering the reactivity of the aromatic ring in electrophilic substitution reactions. masterorganicchemistry.com

Spectroscopic and Crystallographic Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the advanced spectroscopic and crystallographic characterization of this compound is not publicly available at this time. While information exists for structurally related compounds, specific Fourier Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), or crystallographic data for this particular molecule could not be located.

The scientific community relies on the publication of research findings to disseminate knowledge. The absence of such data for this compound suggests that either its synthesis and detailed characterization have not been a focus of published research, or the data resides in proprietary databases that are not publicly accessible.

Characterization techniques such as vibrational and NMR spectroscopy are fundamental in confirming the structure and purity of a synthesized compound. FTIR and Raman spectroscopy would provide insights into the vibrational modes of the molecule's functional groups, including the carboxylic acid, nitro groups, and the carbon-bromine bond. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be crucial in determining the precise chemical environment of each hydrogen and carbon atom in the molecule, confirming the substitution pattern on the benzene ring. Two-dimensional NMR techniques would further elucidate the connectivity between atoms.

Without access to this primary data, a detailed and scientifically accurate article on the advanced spectroscopic and crystallographic characterization of this compound, as per the requested outline, cannot be generated. Further research and publication by the scientific community would be required to make this information available.

Advanced Spectroscopic and Crystallographic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. For 4-Bromo-2,6-dinitrobenzoic acid, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the highly conjugated and substituted benzene (B151609) ring.

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the dinitro-substituted benzene ring. The electronic spectrum of this compound would likely exhibit strong absorptions arising from π → π* transitions associated with the aromatic system. The presence of two nitro groups, which are strong electron-withdrawing groups, and the bromine atom, which can participate in resonance, would significantly influence the energy of these transitions, likely shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzoic acid.

Furthermore, the nitro groups themselves contain non-bonding electrons on the oxygen atoms, making n → π* transitions possible. These transitions are typically weaker in intensity than π → π* transitions. The combination of these functional groups is expected to result in a complex UV-Vis spectrum with multiple absorption bands.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Associated Functional Groups | Expected Wavelength Region | Expected Intensity |

| π → π | Substituted Benzene Ring | 200-400 nm | High |

| n → π | Nitro Groups (NO₂) | 300-450 nm | Low to Medium |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₇H₃BrN₂O₆, Molecular Weight: 291.01 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its isotopic mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the loss of functional groups. Common fragmentation pathways could include the loss of a hydroxyl group (-OH) from the carboxylic acid, the loss of nitro groups (-NO₂), and the cleavage of the C-Br bond. The stability of the resulting fragments would dictate the relative intensities of the corresponding peaks in the mass spectrum.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₇H₃BrN₂O₆]⁺ | 290/292 | Molecular ion with bromine isotopic pattern |

| [M-OH]⁺ | [C₇H₂BrN₂O₅]⁺ | 273/275 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | [C₇H₃BrNO₄]⁺ | 245/247 | Loss of a nitro group |

| [M-2NO₂]⁺ | [C₇H₃BrO₂]⁺ | 199/201 | Loss of both nitro groups |

| [M-COOH]⁺ | [C₆H₃BrN₂O₄]⁺ | 246/248 | Loss of the carboxyl group as a radical |

| [M-Br]⁺ | [C₇H₃N₂O₆]⁺ | 211 | Loss of the bromine atom |

Single Crystal X-ray Diffraction (SCXRD) Analysis

As of the latest review of crystallographic databases, a definitive single-crystal X-ray structure for this compound has not been publicly reported. Therefore, the following sections are based on the analysis of closely related structures and the predictable intermolecular interactions.

Crystal Structure Determination and Refinement

A hypothetical crystal structure determination for this compound would involve growing a single crystal of suitable quality and analyzing it using X-ray diffraction. The resulting diffraction pattern would be used to determine the unit cell parameters and the space group. The structure would then be solved and refined to obtain the precise atomic coordinates.

Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonding, Halogen Bonding)

The supramolecular assembly of this compound in the solid state would be governed by a variety of intermolecular interactions. Strong O-H···O hydrogen bonds are expected to form between the carboxylic acid moieties, likely resulting in the formation of centrosymmetric dimers, a common motif in carboxylic acids.

The nitro groups, with their electronegative oxygen atoms, are excellent hydrogen bond acceptors and could participate in weaker C-H···O interactions with aromatic hydrogens of neighboring molecules.

Crystal Packing Analysis and Polymorphism

The interplay of the various intermolecular forces would dictate the specific crystal packing arrangement. The steric hindrance from the two ortho-nitro groups would likely cause the carboxylic acid group to be twisted out of the plane of the benzene ring.

Application of Crystallographic Software (e.g., SHELX, WinGX)

The determination of the three-dimensional molecular structure of this compound would be accomplished through single-crystal X-ray diffraction analysis. The raw diffraction data obtained from this experiment would be processed and refined using specialized crystallographic software packages like SHELX and WinGX to yield a precise molecular model.

The SHELX suite of programs is a cornerstone in the field of crystallography for the solution and refinement of crystal structures from diffraction data. For a compound like this compound, the process would typically involve:

Structure Solution: The initial placement of atoms in the unit cell would likely be determined using direct methods or Patterson methods, which are implemented in programs like SHELXS or SHELXT. The presence of the heavy bromine atom would be particularly advantageous for the Patterson method.

Structure Refinement: Once an initial model is obtained, SHELXL would be used for full-matrix least-squares refinement. This iterative process refines atomic coordinates, displacement parameters (describing thermal vibrations), and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

WinGX serves as a user-friendly graphical interface that integrates the SHELX programs with a suite of other tools for structure analysis and visualization. Its utility in the study of this compound would include:

Data Import and Preparation: Facilitating the import of raw diffraction data and preparing it in the format required by SHELX.

Visualization: Allowing for the visualization of the crystal packing, molecular geometry, and intermolecular interactions, such as hydrogen bonding or halogen bonding.

Analysis and Reporting: Generating tables of bond lengths, bond angles, torsion angles, and other geometric parameters, as well as preparing publication-ready reports and graphical outputs.

For instance, in the structural analysis of related nitrobenzoic acids, WinGX has been utilized to prepare materials for publication, demonstrating its role in the final stages of crystallographic studies.

Thermal Analysis Techniques (e.g., TG/DSC)

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and decomposition behavior of energetic materials like nitroaromatic compounds.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA experiment would provide critical information on:

Decomposition Temperatures: Identifying the onset and peak temperatures at which the compound begins to decompose.

Mass Loss Steps: Quantifying the percentage of mass lost at each stage of decomposition, which can provide insights into the decomposition mechanism and the nature of the evolved gaseous products.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC analysis of this compound would reveal:

Melting Point: The precise temperature at which the solid compound transitions to a liquid.

Enthalpy of Fusion: The amount of energy required to melt the sample.

Decomposition Exotherms: Nitroaromatic compounds typically exhibit strong exothermic decomposition events. DSC would quantify the heat released during decomposition (enthalpy of decomposition), which is a key parameter for assessing its energetic nature and potential hazards.

Studies on similar substituted benzoic acids and nitroaromatic compounds demonstrate the utility of TG/DSC in characterizing their thermal behavior. For example, the thermal decomposition of related diazonium ions has been kinetically studied using these methods. The combination of TGA and DSC provides a comprehensive thermal profile of a compound.

While specific data tables for this compound are not available, the table below illustrates the kind of data that would be generated from such analyses.

Interactive Data Table: Hypothetical Thermal Analysis Data for this compound

| Thermal Analysis Parameter | Hypothetical Value | Unit | Technique |

| Melting Point (T_m) | 180-185 | °C | DSC |

| Onset of Decomposition (T_d) | 220 | °C | TGA/DSC |

| Peak Decomposition Temperature | 245 | °C | TGA/DSC |

| Mass Loss (single step) | ~60-70 | % | TGA |

| Enthalpy of Decomposition (ΔH_d) | - | kJ/mol | DSC |

Computational Chemistry and Theoretical Investigations

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding and charge delocalization. This analysis interprets the complex, many-electron wavefunction of a molecule in terms of localized, one-center (lone pairs) and two-center (bonds) Lewis-type structures.

For a molecule like 4-bromo-2,6-dinitrobenzoic acid, an NBO analysis would typically investigate:

Donor-Acceptor Interactions: It would identify the key orbital interactions responsible for charge delocalization. For instance, it could quantify the delocalization of electron density from the lone pairs of the oxygen atoms in the nitro and carboxyl groups to the antibonding orbitals of the benzene (B151609) ring.

Hybridization and Bond Strengths: The analysis would determine the hybridization of the atomic orbitals involved in bonding, which correlates with the geometry and bond strengths within the molecule.

Stabilization Energies: NBO analysis calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction, providing a quantitative measure of the energetic importance of electron delocalization.

Without specific studies on this compound, no data tables on stabilization energies or orbital occupancies can be presented.

Reaction Mechanism Modeling and Transition State Analysis

Reaction mechanism modeling uses computational methods to simulate the pathway of a chemical reaction, identifying the transition states and intermediates that connect reactants to products. This provides a detailed, energetic picture of how a reaction proceeds.

For this compound, this type of modeling could be applied to various potential reactions, such as nucleophilic aromatic substitution or decarboxylation. The analysis would involve:

Potential Energy Surface Mapping: Calculating the energy of the system as a function of the geometric coordinates of the atoms to map out the reaction pathway.

Transition State Searching: Locating the highest energy point along the reaction coordinate, known as the transition state. The geometry and vibrational frequencies of this state are crucial for understanding the reaction's kinetics.

Activation Energy Calculation: Determining the energy barrier (activation energy) of the reaction, which is the difference in energy between the reactants and the transition state.

As no reaction modeling studies have been published for this compound, there are no specific reaction coordinates, transition state geometries, or activation energies to report.

Intermolecular Interaction Energy Calculations

These calculations are performed to understand how molecules interact with each other in the solid state or in solution. This is fundamental for predicting physical properties like melting point, boiling point, and solubility.

For this compound, these calculations would focus on:

Dimerization and Crystal Packing: Investigating the formation of dimers through hydrogen bonding between the carboxylic acid groups and analyzing other non-covalent interactions, such as π-stacking of the benzene rings and halogen bonding involving the bromine atom.

Quantification of Interaction Energies: Using methods like Symmetry-Adapted Perturbation Theory (SAPT) or supermolecular approaches to calculate the precise energy of these intermolecular interactions. The contributions of electrostatic, exchange, induction, and dispersion forces would be determined.

The absence of research in this area means that no data on the interaction energies or the nature of the intermolecular forces for this compound can be provided.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The efficient and selective synthesis of polysubstituted aromatics like 4-Bromo-2,6-dinitrobenzoic acid remains a challenge. Future research should focus on developing more sustainable, efficient, and safer synthetic methodologies.

Modernizing Classical Approaches:

Traditional syntheses often involve harsh conditions, such as the use of fuming nitric and sulfuric acids for nitration, which can lead to safety concerns and the generation of significant chemical waste. vapourtec.comewadirect.com Future work could explore the use of continuous flow reactors for both the nitration and bromination steps. researchgate.netsyrris.comresearchgate.net Flow chemistry offers superior control over reaction parameters like temperature and stoichiometry, which can enhance safety, improve selectivity, and facilitate scale-up. vapourtec.comewadirect.comresearchgate.netresearchgate.net

Innovative Synthetic Strategies:

C-H Activation: Direct C-H functionalization is a powerful tool for creating C-C and C-heteroatom bonds. acs.orglookchem.comnih.govrsc.org Research into transition-metal catalyzed C-H activation could provide novel pathways to synthesize precursors of this compound, potentially offering more direct and atom-economical routes. acs.orglookchem.comnih.govrsc.org

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering mild reaction conditions and high selectivity. digitellinc.comacs.org Future investigations could explore the use of nitroreductase enzymes for the selective reduction of a dinitro precursor or peroxidases for regioselective nitration. digitellinc.comacs.orgacs.orggoogle.com While challenging, the development of biocatalytic routes would represent a significant step towards a greener synthesis.

Exploration of Undiscovered Reactivity Patterns

The three distinct functional groups on the aromatic ring of this compound (carboxylic acid, two nitro groups, and a bromine atom) offer a playground for exploring novel reactivity.

Selective Transformations:

Selective Reduction of Nitro Groups: The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically valuable but often difficult transformation. wikipedia.orgorganic-chemistry.orgstackexchange.comjsynthchem.comstackexchange.com Future research should focus on developing methodologies for the selective reduction of one of the two nitro groups in this compound. This could be achieved using specific catalytic systems (e.g., with finely tuned metal catalysts) or by exploiting the potential for chelation with the adjacent carboxylic acid group to direct the reducing agent. stackexchange.com The resulting aminonitrobenzoic acid derivatives would be valuable building blocks for heterocycle synthesis.

Cross-Coupling Reactions: The bromine atom provides a handle for various transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Buchwald-Hartwig aminations. acs.orgnih.govnih.govyoutube.comyoutube.com A particularly intriguing avenue would be the exploration of denitrative cross-coupling , where a nitro group itself acts as a leaving group. acs.orgnih.gov Developing such a reaction for this compound would open up unprecedented synthetic possibilities.

Intramolecular Cyclizations:

The ortho relationship between the carboxylic acid and a nitro group suggests the potential for intramolecular cyclization reactions upon reduction of the nitro group to an amine, leading to the formation of benzoxazinone (B8607429) or other heterocyclic systems. The steric hindrance from the second nitro group and the bromine atom will likely play a significant role in the feasibility and outcome of such reactions, making this a rich area for investigation.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. qu.edu.qarsc.orgrsc.orgnih.govmdpi.com

Predicting Reactivity and Spectra:

DFT calculations can be employed to model the electronic structure of this compound and predict its reactivity towards various reagents. qu.edu.qarsc.orgrsc.orgnih.govmdpi.com This can help in designing experiments for selective functionalization. For instance, calculations can predict the most likely site for nucleophilic aromatic substitution or the relative ease of reduction of the two nitro groups.

Computational methods can also simulate spectroscopic data (e.g., NMR, IR, and Raman spectra), which would be invaluable for the characterization of this compound and its derivatives. mdpi.com

Mechanism Elucidation:

Advanced computational studies can be used to elucidate the mechanisms of potential new reactions. nih.gov For example, the reaction pathways for novel cross-coupling reactions or selective reductions can be mapped out, providing insights into the transition states and intermediates involved. This predictive power can significantly accelerate the discovery and optimization of new synthetic methods.

Integration into Emerging Technologies

The unique structural features of this compound and its potential derivatives make it a candidate for integration into various emerging technologies.

Materials Science:

Polymers and Advanced Materials: Functionalized benzoic acids are used in the production of polymers and other materials. atamanchemicals.com The high nitrogen content and potential for forming hydrogen bonds make this compound and its derivatives interesting candidates for the synthesis of high-performance polymers or energetic materials.

Functionalized Nanoparticles: Benzoic acid derivatives can be used to functionalize nanoparticles, imparting specific properties to them. nih.gov The multiple functional groups on this compound could allow for its use as a linker molecule on the surface of nanoparticles for catalytic or sensing applications.

Medicinal Chemistry and Chemical Biology:

Scaffold for Bioactive Molecules: The nitroaromatic scaffold is present in a number of drugs and biologically active compounds. nih.govscielo.bracs.orgnih.gov The nitro groups can be crucial for the biological activity, often acting as bio-reducible pro-drugs. nih.govscielo.bracs.org this compound could serve as a starting point for the synthesis of new classes of compounds with potential therapeutic applications, for example, as antimicrobial or anticancer agents. nih.govacs.org

Molecular Probes: The distinct spectroscopic properties that could arise from derivatization of this molecule suggest its potential use as a molecular probe in chemical biology to study biological processes.

Q & A

Q. What are the established synthetic routes for preparing 4-bromo-2,6-dinitrobenzoic acid, and how can reaction conditions be optimized for regioselective nitration?

- Methodological Answer : The compound is synthesized via nitration of 4-bromobenzoic acid. Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) ensures regioselectivity. The bromine substituent and carboxylic acid group both act as meta-directing groups, guiding nitro groups to the 2- and 6-positions. Kinetic control (low temperature) minimizes byproducts like over-nitrated derivatives. Purification via recrystallization in ethanol/water yields the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting due to nitro groups).

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm nitro (NO₂) stretches.

- Mass Spectrometry : Molecular ion peak at m/z 291.01 (C₇H₃BrN₂O₆) validates molecular weight.

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Q. What are the key stability considerations for storing this compound, and what incompatible materials should be avoided?

- Methodological Answer : Store in a cool (<25°C), dry, and well-ventilated environment. Avoid contact with strong oxidizers (e.g., peroxides) and bases/acids to prevent decomposition. Use glass or chemically inert containers. Stability is maintained under these conditions for >2 years .

Advanced Research Questions

Q. How can conflicting data regarding the thermal decomposition behavior of this compound be resolved through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

- Methodological Answer : Perform DSC/TGA under inert (N₂) and oxidative (O₂) atmospheres to differentiate between pyrolysis and combustion pathways. Compare decomposition onset temperatures (e.g., ~255°C melting point) and mass loss profiles with literature. Repetitive cycling and calibration with standards (e.g., indium) improve reproducibility .

Q. What mechanistic insights explain the electrophilic substitution patterns observed during the nitration of 4-bromobenzoic acid to form this compound?

- Methodological Answer : The bromine atom (σ-directing, deactivating) and carboxylic acid group (meta-directing, deactivating) synergistically direct nitronium ion (NO₂⁺) attack to the 2- and 6-positions. Computational modeling (e.g., DFT) can validate charge density distribution and transition-state stabilization. Kinetic studies at varying temperatures reveal dominance of mono- vs. di-nitration products .

Q. How does this compound serve as a reference standard in the detection of TNT metabolites in environmental samples?

- Methodological Answer : As a structural analog of TNT degradation products, it is used in LC-MS/MS or GC-MS workflows for calibration. Spike recovery experiments (e.g., in soil/water matrices) validate quantification limits (LOQ ~0.1 ppm). Cross-reactivity studies ensure specificity against co-eluting metabolites .

Q. What strategies are employed to functionalize this compound into derivatives suitable for Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Convert the carboxylic acid to a boronic ester via sequential steps:

Esterification with methanol/H₂SO₄ to form methyl 4-bromo-2,6-dinitrobenzoate.

Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst.

The resulting boronate ester enables Suzuki coupling with aryl halides for biaryl synthesis .

Q. What computational chemistry approaches are validated for predicting the reactivity and spectroscopic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict NMR chemical shifts (δ ~8.5–9.0 ppm for aromatic protons) and IR vibrational modes. Molecular electrostatic potential maps identify reactive sites for electrophilic/nucleophilic attacks. Compare computed vs. experimental data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.